(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol
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Overview
Description
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by its unique stereochemistry, which includes three chiral centers. The presence of a benzyl group, a butyl chain, and a hydroxymethyl group attached to the pyrrolidine ring makes it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry at each chiral center. The process may involve the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Addition of the Butyl Chain: This can be done through alkylation reactions using butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully chosen to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzyl butyl pyrrolidine carboxylic acid.
Scientific Research Applications
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol: A similar compound with a different substitution pattern.
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride: Another related compound with distinct stereochemistry.
Uniqueness
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both benzyl and butyl groups. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
921202-56-4 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C16H25NO2/c1-2-3-9-14-11-17(15(12-18)16(14)19)10-13-7-5-4-6-8-13/h4-8,14-16,18-19H,2-3,9-12H2,1H3/t14-,15-,16+/m0/s1 |
InChI Key |
VVKGQMIQWWEKCZ-HRCADAONSA-N |
Isomeric SMILES |
CCCC[C@H]1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCC1CN(C(C1O)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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